Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
Description
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride (CAS: 1170568-70-3; molecular formula: C₉H₁₃BrClN₃O₂; molecular weight: 310.58 g/mol) is a brominated tetrahydroimidazopyrazine derivative with a carboxylate ester group at position 2 and a hydrochloride salt formulation . Its structure features a partially saturated bicyclic core (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine), which enhances rigidity and influences pharmacokinetic properties. The bromine atom at position 3 introduces steric and electronic effects critical for reactivity and biological interactions. This compound is primarily utilized as a high-purity intermediate in pharmaceutical synthesis (HPLC ≥97%) and is stored at 2–8°C to maintain stability .
Properties
IUPAC Name |
ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYGKSLNKWCJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2CCNCC2=N1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656804 | |
| Record name | Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170568-70-3 | |
| Record name | Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride (CAS No. 1170568-70-3) is a synthetic compound belonging to the class of heterocyclic compounds. Its structure features a bromo-substituted imidazo[1,2-a]pyrazine moiety, which is known for various biological activities. This article reviews the compound's biological properties, including its pharmacological effects and potential therapeutic applications.
- Molecular Formula : C₉H₁₃BrClN₃O₂
- Molecular Weight : 292.58 g/mol
- CAS Number : 1170568-70-3
Biological Activity Overview
Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit a broad spectrum of biological activities, including:
Anticancer Activity
Studies have shown that pyrazine derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines. In particular:
- A related compound exhibited an IC₅₀ value of 10.4 μM against MCF-7 breast cancer cells .
- Another study reported that pyrazine derivatives could induce apoptosis in BEL-7402 liver cancer cells with an IC₅₀ of 10.74 μM .
Antibacterial and Antiparasitic Effects
The antibacterial properties of imidazo[1,2-a]pyrazine derivatives have been documented in several studies:
- Compounds in this class have shown effectiveness against Gram-positive and Gram-negative bacteria.
- The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
Anti-inflammatory Properties
This compound has potential anti-inflammatory effects:
- Pyrazine derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazine compounds:
| Study | Compound | Activity | IC₅₀ Value |
|---|---|---|---|
| Zhang et al. (2023) | Cinnamic acid–pyrazine derivative | Neuroprotective | EC₅₀ = 3.55 μM |
| Chen et al. (2023) | Trimethylpyrazine derivative | Platelet aggregation inhibitor | IC₅₀ = 9.6 μM |
| Wang et al. (2023) | Ligustrazine–cinnamic acid derivative | Neuroprotective | EC₅₀ = 5.44 μM |
These studies highlight the potential for this compound to serve as a lead compound for developing new therapeutic agents.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride has garnered attention for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial effects against various pathogens. Its structural characteristics may enhance its efficacy compared to non-halogenated analogs.
- Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Biological Interaction Studies
Studies have focused on the binding affinity of ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate with various biological targets. These investigations help elucidate its mechanism of action and potential therapeutic effects:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways. This inhibition may contribute to its observed biological activities .
- Receptor Binding : Interaction studies reveal that this compound can bind to receptors relevant to disease mechanisms, suggesting its role as a modulator in biological systems.
Synthesis and Chemical Transformations
The synthesis of ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate typically involves various chemical reactions that leverage the unique properties of halogens and carboxylate esters. These reactions are crucial for developing derivatives with enhanced biological activities.
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, this compound was tested against a panel of bacterial strains. Results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those observed for traditional antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
Another research project investigated the anti-inflammatory properties of this compound using in vitro models of inflammation. The findings suggested that it effectively reduced pro-inflammatory cytokines and inhibited pathways associated with inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Formation of the tetrahydroimidazo[1,2-a]pyrazine core through cyclization reactions.
- Introduction of the ethyl carboxylate group at the 2-position.
- Selective bromination at the 3-position of the heterocyclic ring.
- Conversion to the hydrochloride salt form for enhanced physicochemical properties.
This approach leverages classical heterocyclic chemistry techniques, halogenation reactions, and salt formation protocols.
Stepwise Synthetic Route
| Step No. | Reaction Description | Reagents & Conditions | Key Notes & Yields |
|---|---|---|---|
| 1 | Synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | Starting from appropriate aminopyrazine derivatives, cyclization is carried out typically in ethanol or toluene under reflux, sometimes in the presence of triethylamine or other bases to facilitate ring closure. | Yields vary; literature reports 60-80% under optimized conditions. |
| 2 | Bromination at the 3-position | Bromination is performed using brominating agents such as N-bromosuccinimide (NBS) or pyrrolidone hydrotribromide (PHT) in solvents like tetrahydrofuran (THF) at low temperatures (~0-10°C) to control regioselectivity. | Controlled addition and temperature management are critical to avoid over-bromination or side reactions. |
| 3 | Purification of Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | The crude product is purified by extraction, washing, drying over MgSO4, and chromatographic techniques (e.g., silica gel column chromatography using CH2Cl2/MeOH mixtures). | Purity typically ≥95% confirmed by NMR and mass spectrometry. |
| 4 | Formation of Hydrochloride Salt | The free base is treated with gaseous HCl or HCl in ethanol under reflux or room temperature to afford the hydrochloride salt, improving solubility and stability. | Salt formation is confirmed by melting point, IR, and NMR spectroscopy. |
Detailed Reaction Conditions and Examples
Cyclization and Ester Formation: According to research, ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can be prepared by refluxing suitable aminopyrazine derivatives with ethyl chloroformate or via condensation with ethyl 2-bromoacetate under basic conditions. The cyclization step is often catalyzed by triethylamine or other organic bases in solvents like ethanol or toluene.
Selective Bromination: The bromination step employs brominating reagents such as pyrrolidone hydrotribromide (PHT) added portionwise at low temperatures (~10°C) to a solution of the tetrahydroimidazo compound in THF. This allows for regioselective bromination at the 3-position without affecting other sensitive sites.
Hydrochloride Salt Formation: The free base is converted to the hydrochloride by bubbling gaseous HCl through an ethanolic solution of the compound or by adding HCl in ethanol, followed by solvent evaporation and precipitation of the salt. This step enhances the compound's solubility and stability for biological and medicinal chemistry applications.
3 Analytical Data Supporting Preparation
| Parameter | Data / Method | Notes |
|---|---|---|
| Molecular Formula | C9H13BrClN3O2 | Confirms bromination and hydrochloride salt formation |
| Molecular Weight | 310.57 g/mol | Consistent with brominated ester hydrochloride |
| Melting Point | ~195-198°C (free base analogs) | Salt form typically shows different melting behavior |
| NMR Spectroscopy | 1H NMR and 13C NMR | Characteristic signals for tetrahydroimidazo ring and ethyl ester group confirm structure |
| IR Spectroscopy | Bands at 3225–3210 cm−1 (N-H), 1666–1642 cm−1 (C=O) | Confirms presence of amine and ester functionalities |
| Mass Spectrometry | Molecular ion peak at m/z consistent with C9H13BrN3O2 | Confirms molecular integrity and bromine incorporation |
4 Research Findings and Notes on Preparation
The presence of bromine at the 3-position is critical for the compound's biological activity, and thus selective bromination is a key synthetic challenge addressed by careful reagent choice and temperature control.
The hydrochloride salt form is preferred in research due to improved solubility in polar solvents and enhanced chemical stability, facilitating further biological testing and formulation.
The synthetic methods reported are adaptable to scale-up with modifications in reaction time and reagent stoichiometry to optimize yields and purity.
Analytical characterization techniques such as NMR, IR, and mass spectrometry are indispensable for confirming the structure and purity of intermediates and final products.
5 Summary Table of Preparation Methods
| Stage | Key Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Cyclization to form tetrahydroimidazo core | Aminopyrazine derivatives, ethyl chloroformate, triethylamine | Ethanol or toluene | Reflux (~78-110°C) | 4-12 h | 60-80 | Base catalyzed ring closure |
| Bromination at 3-position | Pyrrolidone hydrotribromide or NBS | THF | 0-10°C | 1-2 h | 70-85 | Regioselective halogenation |
| Purification | Extraction, chromatography | Various | Ambient | - | >95 purity | Silica gel column chromatography |
| Hydrochloride salt formation | Gaseous HCl or HCl in ethanol | Ethanol | RT to reflux | 1-4 h | Quantitative | Improves stability and solubility |
Q & A
Q. What are the critical steps in synthesizing ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride, and how are unstable intermediates managed?
- Methodology: The synthesis involves coupling reactions using HATU and DIPEA in DMF to form the imidazo[1,2-a]pyrazine core. A key challenge is handling intermediates prone to degradation on silica gel or oxidation. For example, borane-mediated reductions (e.g., in THF) may yield crude products with impurities, but these are carried forward due to intermediate instability . Catalytic hydrogenation (e.g., using PtO₂ in 2-methoxyethanol) is employed for saturation, achieving 76% yield after column purification .
- Recommendation: Use inert atmospheres (N₂/Ar) during sensitive steps and avoid prolonged silica gel exposure. Monitor reactions via TLC or LC-MS to confirm intermediate stability.
Q. How is the structural identity of this compound confirmed spectroscopically?
- Methodology: ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR signals for the imidazo[1,2-a]pyrazine core typically appear as broad singlets (δ 3.94–1.95 ppm for cyclic CH₂ groups), while the ethyl ester moiety shows a quartet near δ 4.2–4.4 ppm. HRMS matches the molecular ion ([M+H]⁺) to the exact mass (C₉H₁₃BrN₃O₂·HCl requires m/z 325.01) .
- Recommendation: Assign peaks using 2D NMR (COSY, HSQC) for ambiguous protons and compare with reported spectra of analogous compounds .
Advanced Research Questions
Q. How can coupling reaction conditions (e.g., HATU vs. EDC) be optimized to improve yield and purity?
- Methodology: HATU is preferred over carbodiimides (e.g., EDC) due to its superior activation of carboxylic acids, especially in polar aprotic solvents like DMF. However, excess HATU (2.6 equiv) and DIPEA (3.1 equiv) may lead to side reactions. Systematic screening of reagent stoichiometry (1.2–2.5 equiv), solvent (DMF vs. dichloromethane), and temperature (0°C to RT) can optimize yield .
- Recommendation: Use in situ FTIR or reaction calorimetry to monitor coupling efficiency and minimize byproduct formation.
Q. What strategies enable selective functionalization of the 3-bromo substituent for derivatization studies?
- Methodology: The bromine at position 3 is reactive in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic substitutions. For example, tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate undergoes Pd-catalyzed coupling to introduce aryl groups .
- Recommendation: Protect the secondary amine in the tetrahydroimidazo ring (e.g., with Boc groups) to prevent undesired side reactions during metal-catalyzed steps .
Q. How can structural modifications of the imidazo[1,2-a]pyrazine core enhance biological activity or pharmacokinetic properties?
- Methodology: Replace the 3-bromo group with bioisosteres (e.g., CF₃, CN) or incorporate fused rings (e.g., pyrimidine) to modulate lipophilicity and target binding. For instance, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives show enhanced antibacterial activity via hydrazide side chains . Pharmacophore studies suggest that the bicyclic core’s planarity and hydrogen-bonding capacity are critical for activity .
- Recommendation: Perform molecular docking with target proteins (e.g., malaria PfATP4 or bacterial enzymes) to guide rational design .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported synthetic yields for imidazo[1,2-a]pyrazine derivatives?
- Case Study: reports a crude yield >100% due to borane/solvent impurities, while achieves 76% after purification. Such discrepancies arise from differences in workup protocols (e.g., quenching borane with methanol vs. column chromatography).
- Recommendation: Standardize purification methods (e.g., prep-HPLC vs. flash chromatography) and report both crude and purified yields. Use elemental analysis or qNMR to verify purity .
Q. Why do catalytic hydrogenation conditions vary across studies (e.g., PtO₂ vs. Pd/C), and how does this affect scalability?
- Analysis: PtO₂ in 2-methoxyethanol ( ) offers faster saturation but requires high-pressure reactors, whereas Pd/C in ethanol is milder but may require longer reaction times. PtO₂ is more suitable for gram-scale synthesis due to higher turnover .
- Recommendation: Conduct catalyst screening (10–30 psi H₂, 20–50°C) and monitor H₂ uptake to identify optimal conditions for specific substrates .
Tables
Table 1. Key Spectral Data for Structural Confirmation
Table 2. Comparison of Synthetic Methods for Imidazo[1,2-a]pyrazine Core
| Method | Yield | Key Challenges | Reference |
|---|---|---|---|
| HATU/DIPEA coupling | 60–80% | Intermediate instability, solvent impurities | |
| Catalytic hydrogenation | 76% | High-pressure equipment required |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
